molecular formula C5H7N3OS B1524442 (1,3-Thiazol-2-ylmethyl)urea CAS No. 1251308-97-0

(1,3-Thiazol-2-ylmethyl)urea

Cat. No.: B1524442
CAS No.: 1251308-97-0
M. Wt: 157.2 g/mol
InChI Key: PGTQIQKHTRVPPX-UHFFFAOYSA-N
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Description

(1,3-Thiazol-2-ylmethyl)urea is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Thiazol-2-ylmethyl)urea typically involves the reaction of thiazole derivatives with urea or its derivatives. One common method is the nucleophilic addition of thiazole to isocyanates, which can be carried out under mild conditions in the presence of a catalyst or even without one. The reaction is usually performed in an aqueous medium to enhance the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve scalable and environmentally friendly processes. For instance, the use of water as a solvent and the avoidance of organic co-solvents can make the process more sustainable. Additionally, the reaction conditions can be optimized to minimize the use of hazardous reagents and reduce waste .

Chemical Reactions Analysis

Types of Reactions

(1,3-Thiazol-2-ylmethyl)urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

(1,3-Thiazol-2-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of (1,3-Thiazol-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring is known to interact with various biological molecules, which can disrupt normal cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic scaffold found in many natural and synthetic compounds.

    Thiourea: Similar in structure but contains a sulfur atom instead of an oxygen atom in the urea moiety.

    Imidazole: Another five-membered heterocyclic compound with nitrogen atoms.

Uniqueness

(1,3-Thiazol-2-ylmethyl)urea is unique due to its specific combination of the thiazole ring and urea moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

IUPAC Name

1,3-thiazol-2-ylmethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c6-5(9)8-3-4-7-1-2-10-4/h1-2H,3H2,(H3,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTQIQKHTRVPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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